N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases. BMS-986165 is a selective inhibitor of Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), which are involved in the signaling pathways of several pro-inflammatory cytokines.
Wirkmechanismus
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide inhibits TYK2 and JAK1, which are involved in the signaling pathways of several pro-inflammatory cytokines, including IL-12, IL-23, and IFN-γ. By inhibiting these pathways, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide suppresses the production of pro-inflammatory cytokines and reduces inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have potent anti-inflammatory effects in preclinical studies. In a mouse model of psoriasis, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide significantly reduced skin inflammation and improved skin pathology. In a rat model of inflammatory bowel disease, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide reduced colon inflammation and improved colon pathology. These effects were accompanied by a reduction in pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-γ.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for lab experiments, including its potent inhibition of TYK2 and JAK1, its favorable safety profile, and its ability to reduce inflammation in preclinical models of autoimmune diseases. However, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide also has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects on other signaling pathways.
Zukünftige Richtungen
For N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide include the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of its long-term safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves several steps, starting from the reaction of 4-bromoanisole with benzylmagnesium chloride to obtain N-benzyl-4-methoxyaniline. The intermediate is then reacted with N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid to obtain the final product, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. The synthesis of N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been reported in several research articles, and the purity and yield of the compound have been optimized for use in preclinical studies.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been studied extensively in preclinical models of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these studies, N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has shown potent inhibition of TYK2 and JAK1, resulting in the suppression of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-γ. N-benzyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed in animal models.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-21(15-17-7-3-2-4-8-17)20(23)16-26-18-9-11-19(12-10-18)27(24,25)22-13-5-6-14-22/h2-4,7-12H,5-6,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXJLWDWZZZQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.